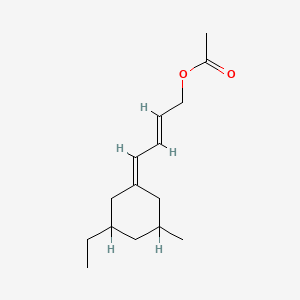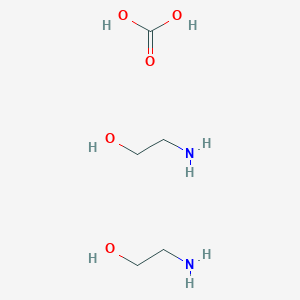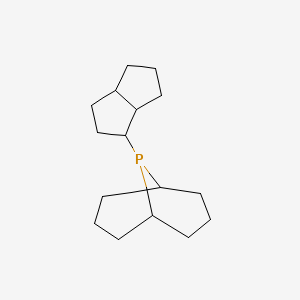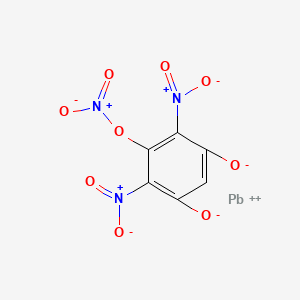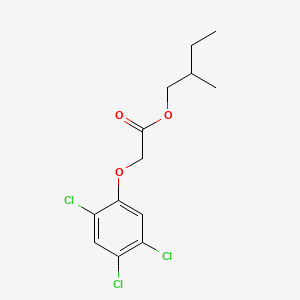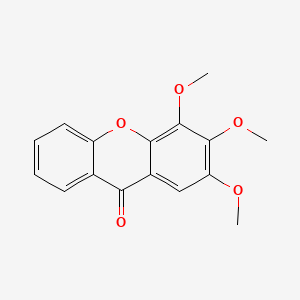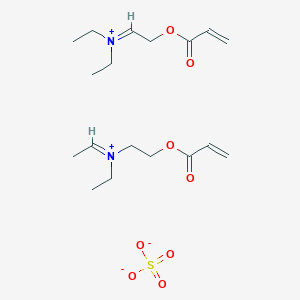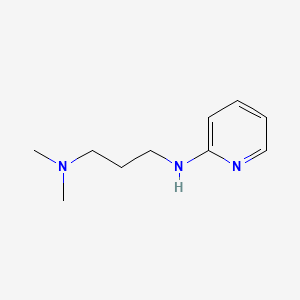
N,N-Dimethyl-N'-2-pyridylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine: is a chemical compound with the molecular formula C10H17N3 It is characterized by the presence of a pyridine ring attached to a propane chain, which is further substituted with two dimethylamine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine may involve continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: N-oxides of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine.
Reduction: Amine derivatives with reduced pyridine ring.
Substitution: Compounds with substituted dimethylamine groups.
Applications De Recherche Scientifique
Chemistry: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: In biological research, this compound is investigated for its potential as a chelating agent. It can bind to metal ions and is used in studies related to metal ion transport and homeostasis in biological systems.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to form stable complexes with metal ions makes it a candidate for drug development.
Industry: In the industrial sector, N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is used in the production of specialty chemicals, including catalysts, stabilizers, and additives for various applications.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in catalysis and metal ion transport studies. The molecular targets include transition metals such as copper, nickel, and zinc, and the pathways involved are related to metal ion binding and redox reactions.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the pyridine ring.
N,N-Dimethyl-N’-2-pyridylethylenediamine: Similar structure with an ethylene chain instead of a propane chain.
N,N-Diethyl-N’-2-pyridylpropane-1,3-diamine: Similar structure with ethyl groups instead of methyl groups.
Uniqueness: N,N-Dimethyl-N’-2-pyridylpropane-1,3-diamine is unique due to the presence of both dimethylamine groups and a pyridine ring, which enhances its ability to form stable complexes with metal ions. This dual functionality makes it more versatile in applications compared to its similar compounds.
Propriétés
Numéro CAS |
35389-44-7 |
|---|---|
Formule moléculaire |
C10H17N3 |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
N',N'-dimethyl-N-pyridin-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-13(2)9-5-8-12-10-6-3-4-7-11-10/h3-4,6-7H,5,8-9H2,1-2H3,(H,11,12) |
Clé InChI |
ATZQBNIEZZBOAJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







